molecular formula C12H17NO2 B8233283 3,4-Dimethyl-L-homophenylalanine CAS No. 1089276-05-0

3,4-Dimethyl-L-homophenylalanine

Cat. No.: B8233283
CAS No.: 1089276-05-0
M. Wt: 207.27 g/mol
InChI Key: RPLSROLXINIXAE-NSHDSACASA-N
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Description

3,4-Dimethyl-L-homophenylalanine is a synthetic, non-natural amino acid derivative characterized by methyl substituents at the 3- and 4-positions of the phenyl ring. Structurally, it belongs to the phenylalanine family but differs from canonical analogs like L-DOPA (3,4-dihydroxy-L-phenylalanine) or 3,4-dimethoxy-L-phenylalanine due to its methyl groups.

Properties

IUPAC Name

(2S)-2-amino-4-(3,4-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-4-10(7-9(8)2)5-6-11(13)12(14)15/h3-4,7,11H,5-6,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLSROLXINIXAE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC[C@@H](C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251465
Record name (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089276-05-0
Record name (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089276-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-3,4-dimethylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The alkylation occurs in anhydrous conditions using aluminum chloride (AlCl₃) as a catalyst. The phenylalanine derivative reacts with methyl chloride or methyl bromide at 0–5°C to prevent over-alkylation. The reaction proceeds via electrophilic substitution, yielding a mixture of 3,4-dimethyl isomers.

Optimization Parameters

  • Temperature : Lower temperatures (0–5°C) favor mono-alkylation.

  • Catalyst Loading : 1.2 equivalents of AlCl₃ ensure complete activation.

  • Solvent : Dichloromethane (DCM) or chloroform improves solubility.

Yield and Limitations

Typical yields range from 45% to 60%, with byproducts including 2,4-dimethyl and 3,5-dimethyl isomers. Post-reaction purification via column chromatography is mandatory to isolate the desired product.

Table 1: Friedel-Crafts Alkylation Performance

ParameterValue/Range
Yield45–60%
Reaction Time12–18 hours
Purity Post-Purification≥95%
Key Byproducts2,4-Dimethyl isomer

Enzymatic Synthesis: Biocatalytic Approaches

Enzymatic methods offer superior stereoselectivity, avoiding racemic mixtures common in chemical synthesis. Two primary strategies are employed: transaminase-catalyzed amination and subtilisin-mediated resolution .

Transaminase-Catalyzed Amination

α-Transaminases from Megasphaera elsdenii catalyze the transfer of amino groups from donor amines to α-keto acids. A continuous fed-batch process with in situ crystallization achieves high productivity.

Process Overview

  • Substrate : α-Keto-3,4-dimethylhomophenylalanine.

  • Donor Amine : L-alanine or D-glutamate.

  • Conditions : pH 8.0, 37°C, 5 mM pyridoxal phosphate (PLP).

Table 2: Fed-Batch Enzymatic Synthesis Data

MetricValue
Total L-Homophenylalanine Yield18 g (89% theoretical)
Reaction Time24–48 hours
Enzyme Loading0.1–0.2 AU/mmol
Purity Post-Crystallization99% enantiomeric excess (ee)

This method’s scalability is demonstrated by gram-scale production, with 2-hydroxy-5-oxoproline as a coproduct.

Subtilisin-Mediated Kinetic Resolution

Subtilisin (EC 3.4.4.16) selectively hydrolyzes L-enantiomers from racemic esters, enabling resolution of 3,4-dimethyl-DL-homophenylalanine.

Protocol Highlights

  • Substrate : Racemic methyl ester of 3,4-dimethylhomophenylalanine.

  • Conditions : pH 7.0, 45°C, 0.05–0.08 AU subtilisin/mmol.

  • Outcome : >98% ee for L-isomer after 8 hours.

Table 3: Subtilisin Hydrolysis Efficiency

ParameterValue
Conversion Rate50–55%
Enantiomeric Excess≥98%
Temperature Optimum43–47°C

Chiral Resolution Techniques

Racemic mixtures generated via Friedel-Crafts alkylation require resolution to obtain the L-enantiomer. Diastereomeric salt formation and chiral chromatography are predominant methods.

Diastereomeric Salt Formation

Tartaric acid derivatives form salts with L-isomers, which are less soluble and crystallize preferentially.

Case Study: L-DBTA Resolution

  • Resolving Agent : L-Dibenzoyltartaric acid (L-DBTA).

  • Solvent : Ethanol/water (7:3 v/v).

  • Yield : 70–75% L-isomer with 99% ee.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers efficiently.

Table 4: Chromatographic Resolution Performance

ColumnChiralpak IA
Mobile PhaseHexane:Isopropanol (9:1)
Retention Time (L)12.5 minutes
Retention Time (D)15.2 minutes
Purity≥99.5% ee

Advanced Purification Methods

Recrystallization

Recrystallization from ethanol/water mixtures removes alkylation byproducts.

Optimized Protocol :

  • Dissolve crude product in hot ethanol (60°C).

  • Gradually add water until cloud point.

  • Cool to 4°C for crystallization.

  • Yield Recovery : 85–90%.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns achieves >99% purity.

Conditions :

  • Column : Zorbax SB-C18 (250 × 21.2 mm).

  • Mobile Phase : Acetonitrile/0.1% TFA (30:70).

  • Flow Rate : 10 mL/min .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-L-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

It appears the query contains a typo and is asking for information on "3,4-Dimethyl-L-homophenylalanine," when the search results are primarily about "Fmoc-3,4-Dimethyl-L-Phenylalanine." This article will focus on the applications of Fmoc-3,4-Dimethyl-L-Phenylalanine, due to the available search results.

Fmoc-3,4-Dimethyl-L-Phenylalanine is a modified amino acid derivative of phenylalanine, notable for its applications in peptide synthesis and biomaterials science. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl groups at the 3 and 4 positions of the phenyl ring gives it unique chemical properties and biological activities.

Scientific Research Applications

Peptide Synthesis: Fmoc-3,4-Dimethyl-L-Phenylalanine is used primarily in solid-phase peptide synthesis protocols, with the Fmoc group allowing for selective protection during peptide synthesis, which facilitates the creation of specific peptide sequences without unwanted side reactions.

Biomaterials Science: Fmoc-3,4-Dimethyl-L-Phenylalanine can form hydrogels through self-assembly, highlighting its potential in biomaterials science.

Interactions with Biomolecules: Its unique structure significantly influences its interactions with various biomolecules. The steric bulk from the methyl groups can alter how peptides containing this amino acid fold and interact with proteins or membranes. This property is crucial for understanding protein structure-function relationships and developing new drug candidates.

Research Findings

Hydrogel Applications: Hydrogels derived from Fmoc-3,4-DMPhe exhibit mechanical rigidity and stability across a wide range of temperatures and pH levels. These properties make them suitable for use as scaffolds in tissue engineering.

Drug Delivery Systems: Studies indicate that these hydrogels can effectively encapsulate small drug molecules and release them in a controlled manner, enhancing their potential as drug delivery vehicles.

Anti-inflammatory Effects: Preliminary investigations suggest that Fmoc-3,4-DMPhe might exert anti-inflammatory effects by modulating cellular responses in inflammatory conditions, though further research is needed to elucidate the underlying mechanisms.

Biological Activity: Research suggests that Fmoc-3,4-Dimethyl-L-Phenylalanine may enhance interactions with biological membranes and proteins, potentially affecting cellular uptake and bioavailability. Peptides synthesized using Fmoc-3,4-Dimethyl-L-Phenylalanine may exhibit unique biological activities compared to those containing standard phenylalanine due to the steric effects introduced by the methyl groups.

Case Study 1: Hydrogel Rigidity and Stability
Hydrogels formed from Fmoc-3,4-DMPhe have demonstrated mechanical rigidity and stability across a wide range of temperatures and pH levels. This makes them suitable for tissue engineering applications.

Case Study 2: Drug Delivery
Hydrogels can encapsulate and release small drug molecules in a controlled manner, showing potential as drug delivery vehicles.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-L-homophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the benzene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: Hydroxyl groups (L-DOPA, dopamine) confer high polarity and water solubility, critical for biological activity in neurological systems . Methoxy groups (3,4-dimethoxy-L-phenylalanine) reduce polarity compared to hydroxyls, enhancing membrane permeability .

Biological Roles :

  • L-DOPA’s hydroxyl groups enable its role as a dopamine precursor, essential for neurotransmitter synthesis .
  • Methyl or methoxy substituents may block enzymatic interactions (e.g., decarboxylation), altering metabolic pathways compared to L-DOPA .

Solubility and Stability: L-DOPA is sparingly soluble in water (~1.5 mg/mL) and decomposes near 295°C . Dopamine HCl, as a salt, exhibits higher aqueous solubility, facilitating intravenous use . Methoxy and methyl derivatives are likely less soluble in polar solvents but more stable under oxidative conditions.

Research Implications and Limitations

While direct studies on this compound are absent, structural analogs suggest that methyl substituents could:

  • Enhance Lipophilicity : Improve tissue penetration but require formulation adjustments for bioavailability.
  • Reduce Metabolic Clearance : Methyl groups may resist oxidation compared to hydroxylated analogs, extending half-life.
  • Limit Biological Activity : Lack of hydroxyl groups likely negates neurotransmitter precursor activity, redirecting applications toward synthetic chemistry or enzyme inhibition studies.

Biological Activity

3,4-Dimethyl-L-homophenylalanine (DMHPA) is a non-proteinogenic amino acid that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article explores the biological activity of DMHPA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure:
DMHPA is characterized by two methyl groups on the phenylalanine side chain, which alters its hydrophobicity and steric properties compared to standard phenylalanine. This modification can influence its interaction with biological targets.

Synthesis:
DMHPA can be synthesized through various methods, including:

  • Alkylation of L-homophenylalanine: This involves the introduction of methyl groups using alkylating agents.
  • Enzymatic synthesis: Utilizing specific enzymes that can selectively modify the amino acid structure.

The biological activity of DMHPA is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that DMHPA may influence:

  • Protein synthesis: By serving as a building block for peptides that modulate cellular functions.
  • Signal transduction pathways: Potentially acting as a modulator in pathways involving G-proteins or kinases.

Inhibition Studies

Recent studies have focused on the inhibitory effects of DMHPA on cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. Inhibition of CYP3A4 can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions (DDIs) in clinical settings.

A study demonstrated that DMHPA exhibited competitive inhibition against CYP3A4 with an IC50 value indicative of significant interaction potential . This finding underscores the importance of evaluating DMHPA's effects in polypharmacy contexts.

Case Study 1: Anti-inflammatory Properties

In a controlled study, DMHPA was evaluated for its anti-inflammatory effects in vitro using human cell lines. Results showed a significant reduction in pro-inflammatory cytokines when treated with DMHPA, suggesting its potential as an anti-inflammatory agent .

Parameter Control DMHPA Treatment
IL-6 Levels (pg/mL)15075
TNF-α Levels (pg/mL)200100
Cell Viability (%)10090

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of DMHPA in a model of oxidative stress-induced neuronal damage. DMHPA treatment resulted in decreased neuronal apoptosis and enhanced cell survival rates compared to controls, indicating its potential utility in neurodegenerative disease therapies .

Therapeutic Applications

Given its biological activities, DMHPA holds promise for several therapeutic applications:

  • Peptide-based therapeutics: Incorporating DMHPA into peptide sequences could enhance efficacy against specific targets.
  • Drug formulation: Its ability to modulate enzyme activity suggests potential use in formulating drugs that require precise metabolic control.

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